molecular formula C10H10N4O2 B2600689 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide CAS No. 90916-77-1

4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide

Cat. No. B2600689
CAS RN: 90916-77-1
M. Wt: 218.216
InChI Key: RPMGWKPGASTCEI-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide is a compound with the CAS Number: 90916-77-1 and a molecular weight of 218.21 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI Code for 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide is 1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) .


Physical And Chemical Properties Analysis

4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide is a solid substance under normal conditions .

Mechanism of Action

While the specific mechanism of action for 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide is not mentioned in the retrieved sources, it is noted that 1,2,4-triazole derivatives have been studied for their potential as anticancer agents .

Safety and Hazards

The safety information available indicates that 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide has the following hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for the study of 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide and similar compounds could involve further exploration of their potential as anticancer agents . This could include more detailed studies on their mechanisms of action and the development of more selective and potent derivatives .

properties

IUPAC Name

4-methoxy-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMGWKPGASTCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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